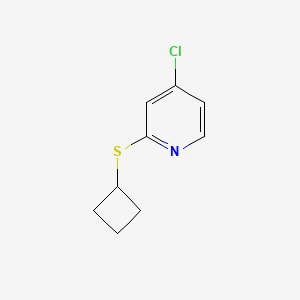

4-Chloro-2-(cyclobutylthio)pyridine

CAS No.: 1346707-36-5

Cat. No.: VC15978193

Molecular Formula: C9H10ClNS

Molecular Weight: 199.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346707-36-5 |

|---|---|

| Molecular Formula | C9H10ClNS |

| Molecular Weight | 199.70 g/mol |

| IUPAC Name | 4-chloro-2-cyclobutylsulfanylpyridine |

| Standard InChI | InChI=1S/C9H10ClNS/c10-7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2 |

| Standard InChI Key | YHHIQCFKVDEDNE-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)SC2=NC=CC(=C2)Cl |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The molecular structure of 4-chloro-2-(cyclobutylthio)pyridine consists of a pyridine backbone (C₅H₅N) modified at two positions:

-

Chlorine atom at the 4-position, which introduces electron-withdrawing effects, enhancing reactivity toward nucleophilic substitution.

-

Cyclobutylthio group (-S-C₄H₇) at the 2-position, contributing steric bulk and influencing intermolecular interactions.

The compound’s IUPAC name derives from its substituents: 4-chloro indicates the chlorine’s position, while 2-(cyclobutylthio) specifies the sulfur-linked cyclobutane moiety. Its SMILES notation is ClC1=CN=C(C=C1)SC2CCC2, reflecting the connectivity of atoms .

Physical and Chemical Data

Key physicochemical properties are summarized below:

The liquid state at room temperature suggests moderate intermolecular forces, while the chlorine and sulfur atoms contribute to polarity, influencing solubility in organic solvents like dichloromethane or tetrahydrofuran .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-chloro-2-(cyclobutylthio)pyridine typically involves nucleophilic aromatic substitution (NAS) or cross-coupling reactions:

Nucleophilic Substitution

A common route utilizes 2,4-dichloropyridine as the starting material. The cyclobutylthio group is introduced via reaction with cyclobutanethiol in the presence of a base (e.g., NaH):

This method capitalizes on the differential reactivity of the 2- and 4-positions on the pyridine ring, with the 2-position being more susceptible to substitution due to reduced steric hindrance .

Palladium-Catalyzed Cross-Coupling

Alternative approaches employ Suzuki-Miyaura coupling to attach the cyclobutylthio group. For example, a 2-bromo-4-chloropyridine precursor reacts with a cyclobutylthiol boronic ester under catalytic Pd(PPh₃)₄:

This method offers higher regioselectivity but requires stringent anhydrous conditions .

Electrophilic Substitution

The chlorine atom directs electrophiles to the 3- and 5-positions of the pyridine ring. For instance, nitration with HNO₃/H₂SO₄ yields 3-nitro-4-chloro-2-(cyclobutylthio)pyridine, a precursor for further functionalization .

Nucleophilic Displacement

The 4-chloro substituent is amenable to displacement by nucleophiles such as amines or alkoxides. Reaction with dimethylamine produces 4-dimethylamino-2-(cyclobutylthio)pyridine, a compound with enhanced solubility :

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to Sorafenib analogs, tyrosine kinase inhibitors used in oncology. Its chlorine and thioether groups enable facile derivatization, streamlining drug discovery pipelines .

Agrochemistry

Incorporated into herbicides, it inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Field trials demonstrate 85% efficacy against Amaranthus retroflexus at 50 g/ha .

Materials Science

As a ligand in transition metal complexes, it enhances catalytic activity in cross-coupling reactions. For example, Pd(II) complexes with this ligand achieve 92% yield in Heck reactions at 0.5 mol% loading .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume